molecular formula C11H23N3O B5275442 1-(1-Ethylpiperidin-4-yl)-3-propylurea

1-(1-Ethylpiperidin-4-yl)-3-propylurea

Cat. No.: B5275442
M. Wt: 213.32 g/mol
InChI Key: QSRRLFAVLDGIAB-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-4-yl)-3-propylurea is a urea derivative characterized by a piperidine ring substituted with an ethyl group at the 1-position and a propylurea moiety at the 4-position. The compound combines a lipophilic piperidine scaffold with a urea functional group, a structural motif often associated with bioactivity in medicinal chemistry. Urea derivatives are known for their hydrogen-bonding capabilities, which enhance binding affinity to biological targets . The ethyl group on the piperidine ring may influence pharmacokinetic properties, such as metabolic stability and membrane permeability, while the propyl chain could modulate solubility and target engagement .

Properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-3-7-12-11(15)13-10-5-8-14(4-2)9-6-10/h10H,3-9H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRRLFAVLDGIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1CCN(CC1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethylpiperidin-4-yl)-3-propylurea typically involves the reaction of 1-ethylpiperidine with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpiperidin-4-yl)-3-propylurea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the urea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(1-Ethylpiperidin-4-yl)-3-propylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpiperidin-4-yl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity References
1-(1-Ethylpiperidin-4-yl)-3-propylurea Piperidine-urea 1-Ethylpiperidin-4-yl, propylurea ~239.34 (calculated) Hypothesized CNS or CB1 modulation
Chlorpropamide Sulfonylurea p-Chlorobenzenesulfonyl, propylurea 276.74 Hypoglycemic (pancreatic β-cells)
1-(3-Ethynylphenyl)-3-propylurea Aryl-urea 3-Ethynylphenyl, propylurea 202.25 Scaffold for small molecule drugs
1-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-piperidin-4-yl}-3-propylurea (17e) Purine-piperidine-urea Purine core, piperidin-4-yl, propylurea 524.1 Peripheral CB1 antagonism
1-(2-((3-Methoxyphenyl)(phenyl)amino)ethyl)-3-propylurea (3c) Aminoethyl-urea Substituted phenyl-ethyl, propylurea 328.0 Undisclosed (synthetic model)

Pharmacological and Functional Differences

  • Chlorpropamide : A sulfonylurea antidiabetic agent that stimulates insulin secretion by closing ATP-sensitive potassium channels in pancreatic β-cells. Its sulfonyl group enhances binding to the sulfonylurea receptor (SUR1) . In contrast, this compound lacks the sulfonyl group, suggesting divergent mechanisms.
  • The ethylpiperidinyl group in the target compound may similarly confer affinity for peripheral CB1 receptors .
  • Scaffold Versatility : 1-(3-Ethynylphenyl)-3-propylurea () exemplifies the use of aryl-urea scaffolds in drug discovery, where substituents like ethynyl groups enable click chemistry for bioconjugation. The ethylpiperidinyl group in the target compound offers a distinct spatial arrangement for target interaction .

Physicochemical Properties

  • Solubility and Lipophilicity : Chlorpropamide has moderate water solubility (logP ~1.74) due to its sulfonyl group, whereas the ethylpiperidinyl group in the target compound likely increases lipophilicity (predicted logP ~2.5), enhancing blood-brain barrier penetration .

Therapeutic Potential

  • The ethylpiperidinyl moiety in this compound may position it for central nervous system (CNS) or peripheral receptor modulation, contrasting with chlorpropamide’s pancreatic focus. Piperidine-ureas in –3 demonstrate CB1 antagonism, suggesting applications in metabolic syndrome or addiction .

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